molecular formula C11H11NO B1602704 1-ethyl-1H-indole-4-carbaldehyde CAS No. 894852-86-9

1-ethyl-1H-indole-4-carbaldehyde

Cat. No. B1602704
M. Wt: 173.21 g/mol
InChI Key: PMESIMZUTFUYSD-UHFFFAOYSA-N
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Description

1-ethyl-1H-indole-4-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

Indole derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . The synthesis of 1-ethyl-1H-indole-4-carbaldehyde involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .


Molecular Structure Analysis

The molecular structure of 1-ethyl-1H-indole-4-carbaldehyde is represented by the empirical formula C11H11NO . The molecular weight is 173.21100 .


Chemical Reactions Analysis

1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions .


Physical And Chemical Properties Analysis

1-ethyl-1H-indole-4-carbaldehyde has a density of 1.08g/cm3 . Its boiling point is 327.7ºC at 760 mmHg . The flash point is 152ºC .

Scientific Research Applications

Application in Medicinal Chemistry

  • Field : Medicinal Chemistry .
  • Summary : Indole derivatives are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes . They show various biologically vital properties .
  • Methods : The application involves the synthesis of indole derivatives and their incorporation into medicinal molecules . This process involves various chemical reactions, including electrophilic substitution .
  • Results : The use of indole derivatives in medicine has shown promising results in the treatment of various disorders .

Application in Synthesis of Alkaloids

  • Field : Organic Chemistry .
  • Summary : Indole derivatives are used in the synthesis of selected alkaloids . Alkaloids are organic compounds of plant origin and have a wide range of pharmacological activities.
  • Methods : The process involves the construction of indoles as a moiety in selected alkaloids . This is achieved through various chemical reactions.
  • Results : The synthesis of indole derivatives has led to the production of various alkaloids with significant biological activities .

Safety And Hazards

Users should avoid contact with skin and eyes when handling 1-ethyl-1H-indole-4-carbaldehyde . Formation of dust and aerosols should also be avoided . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Due to the optimal MCRs flexibility, it can produce products with diverse functional groups . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

1-ethylindole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-12-7-6-10-9(8-13)4-3-5-11(10)12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMESIMZUTFUYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C(C=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589403
Record name 1-Ethyl-1H-indole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1H-indole-4-carbaldehyde

CAS RN

894852-86-9
Record name 1-Ethyl-1H-indole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1H-indole-4-carbaldehyde (2.00 g, 13.8 mmol) in anhydrous DMF (6.5 mL) was added sodium hydride (827 mg of 60% dispersion in oil, 20.7 mmol). The mixture was stirred for 30 min at room temperature. Ethyl iodide (2.22 mL, 27.5 mmol) was then added and the reaction mixture was stirred for 12 h at room temperature. Water was added (100 mL) and the mixture was extracted with ethyl acetate (3×100 mL). Combined organic layers were washed with brine (100 mL), dried over Na2SO4, filtered and concentrated to an orange oil. Purification by column chromatography (silica gel, gradient elution of CH2Cl2 to 5% MeOH/CH2Cl2) gave the title compound (1-ethyl-1H-indole-4-carbaldehyde) (2.43 g, 99%) as a yellow oil: 1H NMR (300 MHz, DMSO-d6) δ 10.19 (s, 1H), 7.88 (d, J=8.1 Hz, 1H), 7.68-7.64 (m, 2H), 7.37-7.32 (m, 1H), 7.08 (d, J=3.0, 1H), 4.28 (q, J=7.2 Hz, 2H), 1.36 (t, J=7.2 Hz, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
827 mg
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
2.22 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Wang, C Li, L He, K Lei, F Wang, Y Pu, Z Yang… - Bioorganic & medicinal …, 2014 - Elsevier
A new series of pyrano chalcone derivatives containing indole moiety (3–42, 49a–49r) were synthesized and evaluated for their antiproliferative activities. Among all the compounds, …
Number of citations: 112 www.sciencedirect.com

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